molecular formula C16H13ClN4O3S2 B6479302 1-(4-chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea CAS No. 924865-27-0

1-(4-chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea

Cat. No.: B6479302
CAS No.: 924865-27-0
M. Wt: 408.9 g/mol
InChI Key: OJNDJJIARVLJGI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea is a synthetic urea derivative featuring a 1,2,4-thiadiazole core substituted with a phenylmethanesulfonyl group and a 4-chlorophenyl urea moiety. The compound’s structure combines electron-withdrawing (chlorophenyl, sulfonyl) and aromatic (phenyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S2/c17-12-6-8-13(9-7-12)18-14(22)19-15-20-16(21-25-15)26(23,24)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNDJJIARVLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

The compound’s 1,2,4-thiadiazole core differentiates it from analogs with oxadiazole, thiazole, or triazole rings. For example:

  • Thiazole-based ureas (e.g., compounds 11a–11o in ): These derivatives incorporate piperazine-thiazole moieties, enhancing solubility via nitrogen-rich frameworks. The target compound’s sulfonyl group may improve oxidative stability compared to thiazole-thioether linkages .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in analogs like 11d (), which could modulate lipophilicity and membrane permeability .
  • Sulfonyl vs. Sulfanyl Groups: The phenylmethanesulfonyl group in the target compound contrasts with sulfanylethyl substituents in 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea ().

Data Table: Key Comparisons with Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-(4-Chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea C₁₆H₁₂ClN₃O₃S₂ 393.87 g/mol 4-Chlorophenyl, phenylmethanesulfonyl Sulfonyl-thiadiazole core
1-(4-Trifluoromethylphenyl)-3-(thiazol-2-ylphenyl)urea (11d, ) C₂₃H₁₉F₃N₄O₂S 534.1 g/mol Trifluoromethylphenyl, piperazine-thiazole High yield (85.3%), polar side chain
1-(4-Chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea C₁₂H₁₃ClN₄OS₂ 328.84 g/mol Sulfanylethyl, methylthiadiazole Lower molecular weight, lipophilic
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea () C₂₃H₂₂N₅O₂ 400.18 g/mol Oxadiazole, trifluoromethylphenyl Nitrogen-rich, rigid backbone

Research Findings and Implications

  • Synthetic Yields : Urea derivatives with electron-withdrawing groups (e.g., 11d in ) are synthesized in high yields (>85%), suggesting robustness in coupling reactions .
  • Biological Potential: While bioactivity data are absent in the evidence, analogs like 11a–11o () with hydrazinyl-2-oxoethyl side chains highlight urea derivatives’ versatility in drug design .

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